2-Benzoylaminoquinazoline-4-carboxyanilide
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Overview
Description
2-benzoylaminoquinazoline-4-carboxyanilide is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their significant biological and pharmaceutical properties, including anti-inflammatory, antibacterial, antiviral, antimalarial, and anticancer activities
Preparation Methods
The synthesis of 2-benzoylaminoquinazoline-4-carboxyanilide can be achieved through several synthetic routes. One common method involves the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones, mediated by hydrochloric acid . This method allows for the use of a wide range of substrates and results in high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
2-benzoylaminoquinazoline-4-carboxyanilide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazoline derivatives with different functional groups, while substitution reactions can introduce various substituents onto the quinazoline ring .
Scientific Research Applications
2-benzoylaminoquinazoline-4-carboxyanilide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of other heterocyclic compounds. In biology and medicine, it has shown potential as an antibacterial, antiviral, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development. In industry, it can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-benzoylaminoquinazoline-4-carboxyanilide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain enzymes, leading to the disruption of cellular functions and ultimately causing cell death. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
2-benzoylaminoquinazoline-4-carboxyanilide can be compared with other similar compounds in the quinazoline family. Some of these compounds include 2-aminoquinazoline, 2-methylquinazoline, and 2-phenylquinazoline While these compounds share a common quinazoline scaffold, they differ in their substituents and functional groups, which can affect their biological activities and applications
Properties
Molecular Formula |
C22H16N4O2 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-benzamido-N-phenylquinazoline-4-carboxamide |
InChI |
InChI=1S/C22H16N4O2/c27-20(15-9-3-1-4-10-15)26-22-24-18-14-8-7-13-17(18)19(25-22)21(28)23-16-11-5-2-6-12-16/h1-14H,(H,23,28)(H,24,25,26,27) |
InChI Key |
RQQPFMNLXURQFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3C(=N2)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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